3-(Trifluoromethyl)pentanoic acid
Overview
Description
3-(Trifluoromethyl)pentanoic acid is an organic compound with the molecular formula C6H9F3O2 It is a carboxylic acid derivative characterized by the presence of a trifluoromethyl group attached to the third carbon of the pentanoic acid chain
Scientific Research Applications
3-(Trifluoromethyl)pentanoic acid has a wide range of applications in scientific research:
Safety and Hazards
Exposure to high concentrations of 3-(Trifluoromethyl)pentanoic acid can be harmful. It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues. If ingested or inhaled, it can also have harmful effects, such as nausea, headache, and respiratory difficulties .
Future Directions
Research continues to explore the potential applications of 3-(Trifluoromethyl)pentanoic acid. In the field of renewable energy, for instance, it is being studied for its potential role in the production of biofuels . It is also a promising area of study in the field of medicine, with research being conducted into its potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pentanoic acid typically involves the introduction of a trifluoromethyl group into a pentanoic acid precursor. One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require a solvent like dimethyl sulfoxide (DMSO) and a catalyst such as copper(I) iodide (CuI) to facilitate the formation of the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can produce alcohols or aldehydes .
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)pentanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to influence the compound’s electronic properties, making it a strong electron-withdrawing group. This can affect the reactivity and stability of the compound in various chemical and biological contexts . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Trifluoromethylbenzoic acid
- Trifluoromethylphenylacetic acid
- Trifluoromethylpropanoic acid
Comparison: 3-(Trifluoromethyl)pentanoic acid is unique due to its specific structure, which combines the properties of a pentanoic acid with the electron-withdrawing effects of a trifluoromethyl group. This combination results in distinct reactivity and stability compared to other similar compounds. For instance, trifluoromethylbenzoic acid has a different aromatic structure, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
3-(trifluoromethyl)pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-2-4(3-5(10)11)6(7,8)9/h4H,2-3H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBFKJIVHZZGHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300830 | |
Record name | 3-(Trifluoromethyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115619-30-2 | |
Record name | 3-(Trifluoromethyl)pentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115619-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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